
4-Fluoro-2,6-dimethylphenol
Overview
Description
4-Fluoro-2,6-dimethylphenol is an organic compound with the molecular formula C₈H₉FO It is a derivative of phenol, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atoms at the second and sixth positions are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluoro-1,3-dimethylbenzene with a suitable base to form the desired phenol derivative . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atom or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Scientific Research Applications
Chemistry
FDMP serves as a building block in organic synthesis . It is utilized as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations, making it a valuable intermediate in synthetic pathways.
Biochemistry
In biochemical research, FDMP has been shown to interact with cytochrome P450 enzymes , which play a crucial role in drug metabolism. Studies indicate that FDMP can influence enzyme activity and cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This interaction highlights its potential as a tool for studying metabolic processes.
Medicine
Research into FDMP's therapeutic properties is ongoing. Its applications in drug development focus on its potential as an active pharmaceutical ingredient (API) due to its unique biological activities. The compound's ability to modulate enzyme activity suggests possible uses in treating metabolic disorders or enhancing drug efficacy .
Industry
In industrial applications, FDMP is used in the production of specialty chemicals , including those for liquid crystals and organic luminescent materials. Its properties make it suitable for developing materials with specific functionalities required in various sectors such as electronics and agriculture .
Case Studies
- Enzyme Interaction Studies : Research highlighted that FDMP interacts with cytochrome P450 enzymes, affecting their activity levels in vitro. This study provides insights into how FDMP can be used to explore metabolic pathways and drug interactions.
- Pharmaceutical Development : A case study demonstrated the use of FDMP as an API in developing new medications targeting metabolic diseases. The compound's ability to modulate specific pathways was crucial in optimizing drug formulations .
- Industrial Applications : An analysis of production processes utilizing FDMP showed its role as an intermediate in synthesizing specialty chemicals for electronic applications. The efficiency of these processes was significantly enhanced by incorporating FDMP into the reaction schemes .
Mechanism of Action
The mechanism by which 4-Fluoro-2,6-dimethylphenol exerts its effects involves interactions with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but with only one methyl group.
2,6-Dimethylphenol: Lacks the fluorine atom, affecting its chemical properties.
4-Fluorophenol: Contains a fluorine atom but lacks the methyl groups.
Uniqueness: 4-Fluoro-2,6-dimethylphenol is unique due to the combination of the fluorine atom and two methyl groups, which confer distinct chemical properties. This combination enhances its reactivity and stability, making it suitable for various applications in research and industry.
Biological Activity
4-Fluoro-2,6-dimethylphenol (FDMP) is a fluorinated phenolic compound with the molecular formula and a molecular weight of 140.15 g/mol. It has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and environmental science. This article explores the biological activity of FDMP, including its synthesis, degradation pathways, and potential applications.
- CAS Number : 2338-56-9
- Molecular Formula :
- Appearance : Typically appears as a white to light yellow powder.
- Melting Point : Approximately 77-81 °C .
Synthesis
FDMP can be synthesized through various chemical processes, often starting from simpler phenolic compounds. The synthesis typically involves the introduction of a fluorine atom at the para position relative to the hydroxyl group on a dimethylphenol scaffold. Specific methods include electrophilic fluorination techniques that allow for selective substitution .
Antimicrobial Properties
FDMP has shown significant antimicrobial activity against various bacterial strains. Research indicates that fluorinated phenols often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of the fluorine atom may increase lipophilicity, allowing better membrane penetration and increased efficacy against microbial cells .
Biodegradation
The biodegradation of FDMP is an area of active research, especially regarding its environmental impact. Studies have identified specific microbial strains capable of degrading FDMP through enzymatic pathways. For instance, Mycobacterium neoaurum has been shown to utilize FDMP as a carbon source, facilitating its breakdown into less harmful metabolites . The initial degradation step involves monooxygenase enzymes that catalyze hydroxylation reactions, leading to further breakdown products that are more amenable to complete mineralization .
Study on Biodegradation Pathways
A notable study investigated the genetic and biochemical mechanisms involved in the biodegradation of 2,6-dimethylphenol (DMP), which is structurally related to FDMP. Researchers isolated genes responsible for the catabolic pathway and demonstrated that specific enzymes (MpdAB) play crucial roles in the initial degradation steps. This study highlighted how understanding these pathways can lead to bioremediation strategies for contaminated environments .
Antimicrobial Efficacy Analysis
Another case study focused on evaluating the antimicrobial efficacy of FDMP against pathogenic bacteria. The study utilized various concentrations of FDMP in agar diffusion tests, revealing that higher concentrations significantly inhibited bacterial growth. This suggests potential applications in developing antimicrobial agents or preservatives in pharmaceuticals and food industries .
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 140.15 g/mol |
Melting Point | 77 - 81 °C |
Antimicrobial Activity | Effective against E. coli and S. aureus |
Key Enzymes in Biodegradation | MpdA, MpdB |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-2,6-dimethylphenol, and how do reaction parameters affect yield and purity?
- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or halogenation of 2,6-dimethylphenol. Fluorination can be achieved using fluorinating agents like Selectfluor™ or via diazotization followed by the Schiemann reaction. Reaction parameters such as temperature (optimized between 0–25°C for fluorination), solvent polarity (e.g., acetonitrile or DMF), and stoichiometric ratios of fluorinating agents significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Comparative studies on chloro and iodo analogs (e.g., 4-Chloro-2,6-dimethylphenol, CAS 1123-63-3) suggest that steric and electronic effects from methyl groups direct substitution to the para position .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies phenolic O-H stretches (~3200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹). IR can also detect quinone formation in oxidative conditions, as seen in smectite-catalyzed reactions .
- NMR : ¹⁹F NMR (δ ~ -110 to -120 ppm for aryl-F) and ¹H NMR (methyl groups at δ ~2.3 ppm, aromatic protons split due to substituents) provide structural confirmation.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (MW 154.16 g/mol) and fragmentation patterns. Reference data for chloro analogs (e.g., MW 156.61 g/mol) validate methodology .
Q. How can derivatization reactions involving this compound be optimized for environmental analyte detection?
- Methodological Answer : Derivatization with iodine or chlorine (e.g., for hypochlorite detection) involves optimizing pH (neutral to slightly acidic), reaction time (10–30 min), and stoichiometry. For example, 2,6-dimethylphenol reacts with hypochlorous acid to form 4-chloro-2,6-dimethylphenol, detectable via HPLC with UV/Vis (λ = 280 nm). Calibration curves (r² ≥ 0.999) and detection limits (0.009–0.011 mg/L) are achievable with C18 columns and methanol/water mobile phases .
Advanced Research Questions
Q. What mechanistic insights explain the role of transition metal cations in the oxidative polymerization of this compound?
- Methodological Answer : Fe³⁺, Al³⁺, and Ca²⁺ on smectite clays enhance polymerization via Lewis acid catalysis. Fe³⁺ generates phenoxyl radicals, promoting C-O coupling to form dimers, trimers, and quinones. ESR studies show increased radical signals in Fe-smectite systems, correlating with higher oligomer yields. Reaction kinetics follow Fe ≫ Al > Ca > Na, with Fe³⁺ reducing activation energy for radical initiation . Computational studies on analogous phenols (e.g., 2,6-dimethylphenol) suggest para-carbon electrophilicity in cationic intermediates drives nucleophilic aromatic substitution .
Q. How do reaction conditions influence oligomer vs. polymer formation during this compound polymerization?
- Methodological Answer : Key factors include:
- Catalyst Type : Transition metal oxides (e.g., Ag₂O) favor dimer/trimer formation, while Cu²⁺ salts promote linear polymers via oxidative coupling .
- Solvent Polarity : Polar solvents (e.g., methanol) stabilize ionic intermediates, increasing oligomer yields. Nonpolar solvents enhance polymer chain growth.
- Reaction Time : Prolonged exposure (≥24 hr) under O₂ leads to cross-linked quinone structures, as observed in smectite systems . HPLC and MALDI-TOF analyses differentiate oligomers (m/z 300–600) from high-MW polymers.
Q. What computational evidence supports the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer : Ab initio calculations (e.g., UHF/6-31G*) on analogous compounds (e.g., 2,6-dimethylphenol) reveal that methyl groups deactivate ortho/para positions via steric hindrance and electron donation. Fluorine’s strong electronegativity directs further substitution to the remaining para site. Charge distribution analysis shows the para carbon in cationic intermediates (singlet state) bears the highest partial positive charge (+0.35 e), making it susceptible to nucleophilic attack .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the catalytic efficiency of Na⁺ vs. Fe³⁺ in phenol polymerization?
- Methodological Answer : Discrepancies arise from differing experimental setups:
- Ionic Strength : High Na⁺ concentrations in aqueous systems may mask catalytic effects, while Fe³⁺ retains activity even at low concentrations.
- Substrate Accessibility : Smectite clays with Fe³⁺ have higher surface acidity, enhancing phenol adsorption and radical formation. Na⁺-clays show minimal adsorption, reducing reaction rates .
- Redox Potential : Fe³⁺/Fe²⁺ redox cycles sustain radical chain propagation, whereas Na⁺ lacks redox activity. Validate via cyclic voltammetry and controlled-potential electrolysis.
Method Development Questions
Q. How can HPLC methods be tailored to resolve this compound and its oxidative byproducts?
- Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (methanol:water 60:40 to 90:10 over 20 min). UV detection at 254 nm captures phenolic absorptions. For byproducts (e.g., quinones), employ diode-array detection (280–400 nm). Spiking with synthesized standards (e.g., 4-fluoro-2,6-dimethylquinone) confirms retention times and peak identities .
Properties
IUPAC Name |
4-fluoro-2,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRDTVFZITZMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503666 | |
Record name | 4-Fluoro-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-56-9 | |
Record name | 4-Fluoro-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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